N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
Amidation: The final step involves the formation of the pentanamide chain through an amidation reaction. This can be accomplished by reacting the oxadiazole derivative with pentanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial and anticancer activities.
Biological Studies: The compound has been used in molecular docking studies to understand its binding interactions with biological targets.
Materials Science: Oxadiazole derivatives, including N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide, are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of microbial cells by interfering with the biosynthesis of essential cellular components or by disrupting cell membrane integrity.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the proliferation of cancerous cells.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but has a thiazole ring instead of an oxadiazole ring.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group attached to a sulfonylbenzoyl moiety and an L-valine residue.
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-12(16-19-17-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
InChI Key |
URJUOAYSZUCZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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